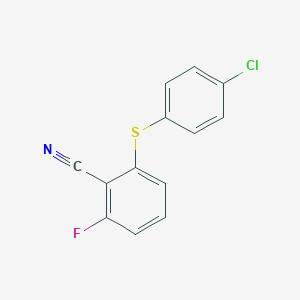

2-Fluoro-6-(4-chlorophenylthio)benzonitrile

Vue d'ensemble

Description

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is an organic compound with the molecular formula C13H7ClFNS and a molecular weight of 263.72 g/mol . This compound is characterized by the presence of a fluoro group, a chlorophenylthio group, and a benzonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile typically involves the following steps:

Formation of the Chlorophenylthio Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenating agent to form the chlorophenylthio intermediate.

Nucleophilic Substitution: The chlorophenylthio intermediate is then reacted with 2-fluorobenzonitrile under nucleophilic substitution conditions to form the final product.

The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-(4-chlorophenylthio)benzonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for the reduction of the nitrile group.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Applications De Recherche Scientifique

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is primarily used in scientific research, particularly in the following areas:

Proteomics: It is used as a reagent in the study of protein structures and functions.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the fluoro and chlorophenylthio groups may influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-6-(4-methylphenylthio)benzonitrile

- 2-Fluoro-6-(4-bromophenylthio)benzonitrile

- 2-Fluoro-6-(4-nitrophenylthio)benzonitrile

Uniqueness

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable tool in various research applications .

Activité Biologique

2-Fluoro-6-(4-chlorophenylthio)benzonitrile, a compound with the CAS number 175204-12-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H8ClFNS

- Molecular Weight : 233.71 g/mol

- IUPAC Name : this compound

The compound's structure features a fluorine atom and a chlorophenylthio group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the chlorophenylthio moiety enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown promise as an inhibitor of certain kinases involved in cancer progression, particularly in melanoma models.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against melanoma cell lines. The compound was tested in vitro against various cell lines, including those harboring different BRAF mutations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2058 | 0.046 | c-Kit/AurB kinase inhibition |

| WM266-4 | 0.048 | Synergistic effect with vemurafenib |

These results indicate that the compound can effectively inhibit cell proliferation and may enhance the efficacy of existing therapies.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Although detailed MIC values are not yet available, initial findings suggest it possesses moderate antibacterial activity.

Case Studies

- Combination Therapy in Melanoma : A study investigated the synergistic effects of this compound when combined with vemurafenib in melanoma cell lines. The combination therapy resulted in a significant reduction in cell viability compared to either agent alone, suggesting a potential clinical application for resistant melanoma cases .

- Photodynamic Therapy Applications : Research into photodynamic therapy has explored the use of this compound as a photosensitizer due to its structural properties that allow for light activation, potentially increasing cytotoxicity against targeted tumor cells .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJFXRCXNMCNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371976 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-12-3 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.